

Navigating the Safety Landscape of SMN2 Splicing Modulators: A Comparative Review

Author: BenchChem Technical Support Team. **Date:** December 2025

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A comprehensive review of the safety profiles of three key SMN2 splicing modulators—Risdiplam (Evrysdi), Nusinersen (Spinraza), and the discontinued Branaplam—reveals distinct characteristics in their adverse event profiles and long-term safety. This guide synthesizes data from pivotal clinical trials to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform ongoing and future research in Spinal Muscular Atrophy (SMA).

Spinal Muscular Atrophy is a debilitating neuromuscular disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The development of SMN2 splicing modulators, which aim to increase the production of functional SMN protein from the SMN2 "backup" gene, has revolutionized the treatment landscape for this condition. However, a nuanced understanding of their respective safety profiles is critical for continued therapeutic advancement.

Comparative Safety Profiles at a Glance

This review consolidates safety data from the foundational clinical trials for Risdiplam (FIREFISH and SUNFISH) and Nusinersen (ENDEAR). It also examines the safety findings that led to the discontinuation of Branaplam's development for SMA and subsequently for Huntington's disease.

Key Findings:

- Risdiplam (Evrysdi), an orally administered small molecule, has demonstrated a generally manageable safety profile in clinical trials. The most common adverse events are often related to the underlying disease and include upper respiratory tract infections, pneumonia, pyrexia, and constipation.
- Nusinersen (Spinraza), administered intrathecally, also presents a safety profile where many adverse events are consistent with the natural history of SMA. Respiratory infections are common. Post-lumbar puncture side effects such as headache and back pain are also reported.
- Branaplam, another oral small molecule, showed initial promise. However, its clinical development for SMA was halted, and later, for Huntington's disease, due to safety concerns, most notably the emergence of peripheral neuropathy.

Quantitative Comparison of Adverse Events

The following tables provide a summary of the most frequently reported adverse events in the pivotal clinical trials for Risdiplam and Nusinersen. It is important to note that direct head-to-head comparisons are limited due to differences in trial design, patient populations, and duration of follow-up.

Table 1: Most Common Adverse Events in the FIREFISH Part 2 Study (Risdiplam) in Infants with Type 1 SMA (12-month data)[\[1\]](#)[\[2\]](#)

Adverse Event	Percentage of Patients
Upper respiratory tract infection	46.3%
Pneumonia	39.0%
Pyrexia	39.0%
Constipation	19.5%
Nasopharyngitis	12.2%
Rhinitis	12.2%

Table 2: Most Common Adverse Events in the SUNFISH Part 2 Study (Risdiplam) in Patients with Type 2 or 3 SMA (12-month data)[3][4][5]

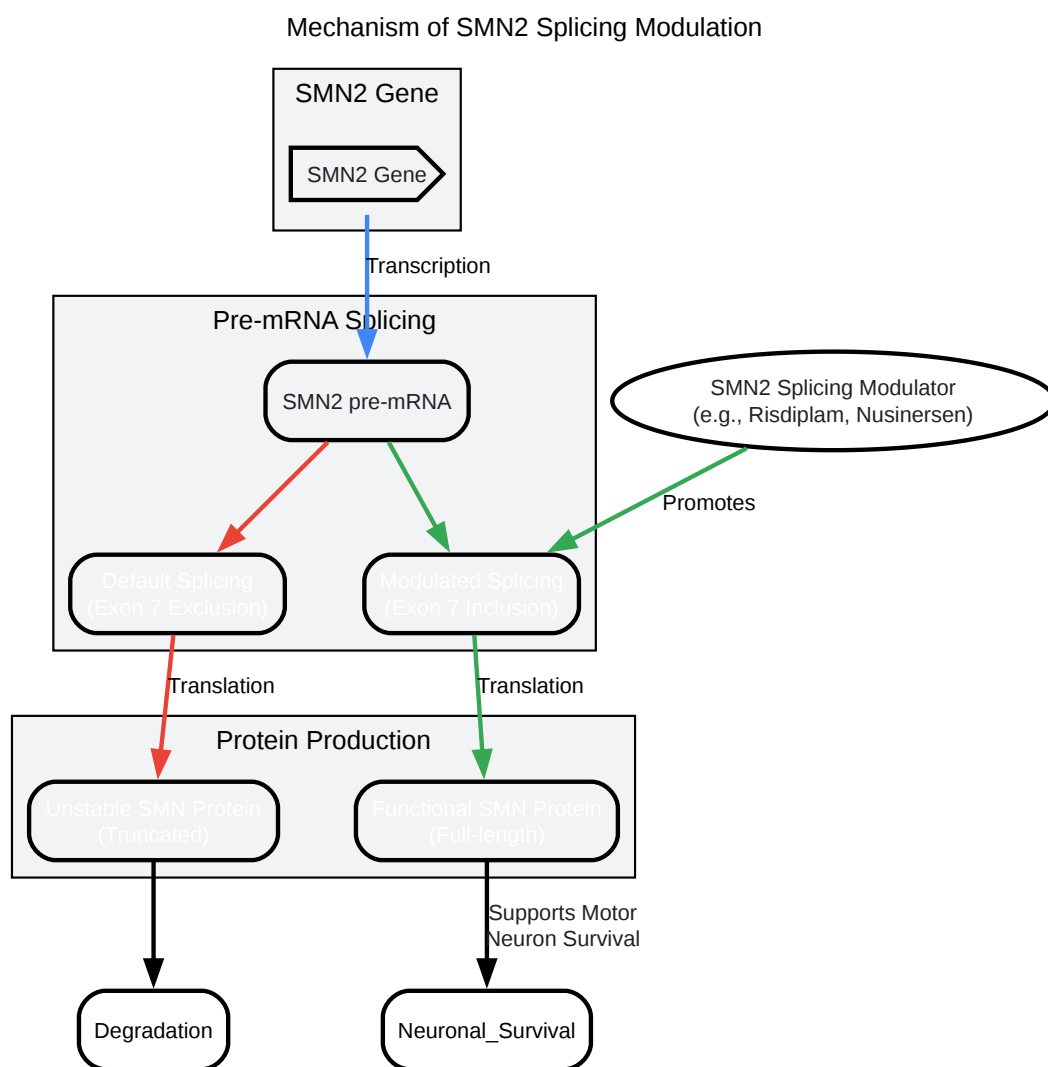
Adverse Event	Risdiplam (n=120)	Placebo (n=60)
Pyrexia	21%	17%
Diarrhoea	17%	8%
Rash	17%	2%
Mouth and aphthous ulcers	7%	0%
Urinary tract infection	7%	0%
Arthralgia	5%	0%

Table 3: Integrated Safety Analysis of Nusinersen in Symptomatic Infants and Children with SMA (ENDEAR and other studies)[6]

Adverse Event Category	Nusinersen-treated	Control
At least one Adverse Event	96%	99%
Serious Adverse Events (Infantile-onset)	77%	95%
Serious Adverse Events (Later-onset)	16%	29%
Adverse Events with Fatal Outcome	8%	19%

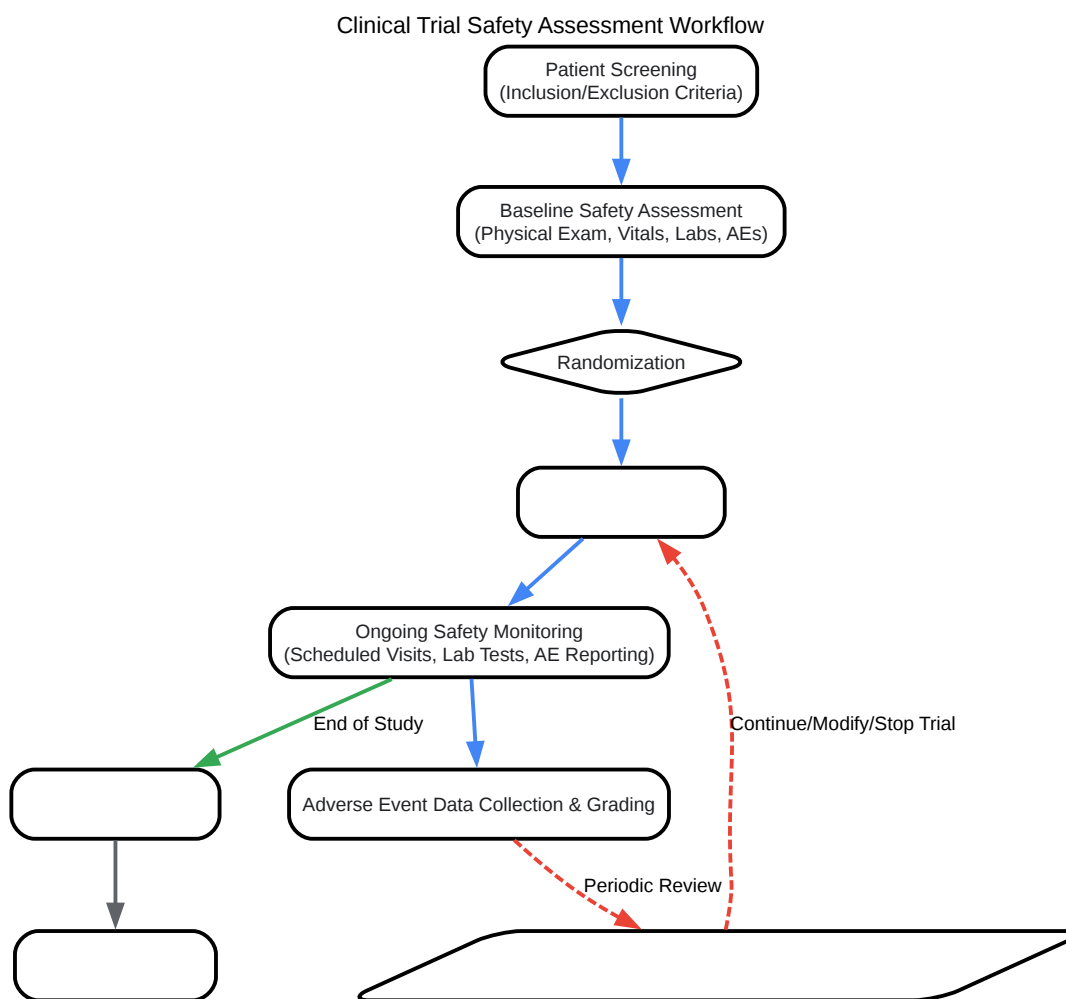
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of safety evaluation, the following diagrams are provided.



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Caption: Mechanism of SMN2 Splicing Modulation.



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- To cite this document: BenchChem. [Navigating the Safety Landscape of SMN2 Splicing Modulators: A Comparative Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182608#comparative-review-of-safety-profiles-for-smn2-splicing-modulators]

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